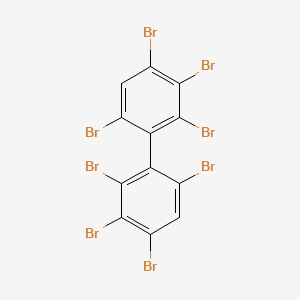
2,2',3,3',4,4',6,6'-Octabromobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various materials such as plastics, textiles, and electronic devices to reduce their flammability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques to remove any impurities .
化学反応の分析
Types of Reactions
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form brominated biphenyl oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated biphenyls.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms in the compound.
Major Products Formed
The major products formed from these reactions include various brominated biphenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential effects on human health, particularly its role as an endocrine disruptor.
作用機序
The mechanism of action of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism and detoxification of various xenobiotic compounds .
類似化合物との比較
Similar Compounds
2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl: Another polybrominated biphenyl with a similar structure but different bromination pattern.
2,2’,3,3’,4,4’,5,6-Octabromobiphenyl: Differently brominated biphenyl with unique properties.
2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl: Another variant with a distinct bromination pattern.
Uniqueness
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity, toxicity, and environmental persistence. Its distinct properties make it a valuable compound for studying the behavior of polybrominated biphenyls and their impact on human health and the environment .
特性
CAS番号 |
119264-59-4 |
|---|---|
分子式 |
C12H2Br8 |
分子量 |
785.4 g/mol |
IUPAC名 |
1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-3-1-5(15)9(17)11(19)7(3)8-4(14)2-6(16)10(18)12(8)20/h1-2H |
InChIキー |
TUXCLUQAWBNRIW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















